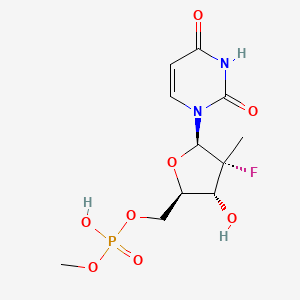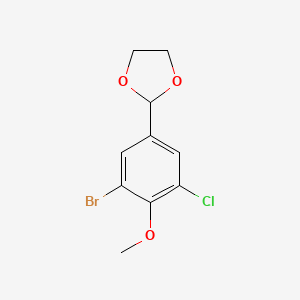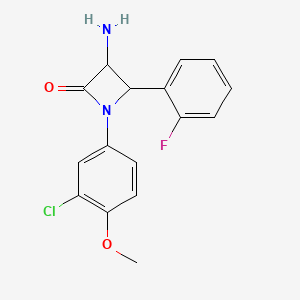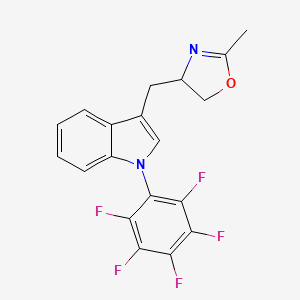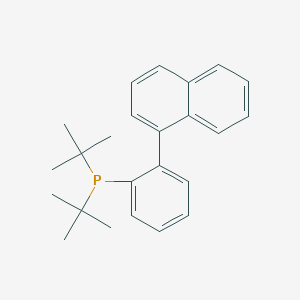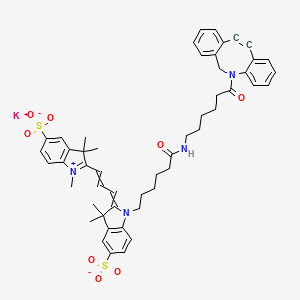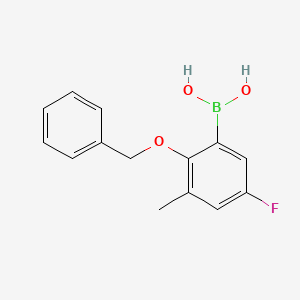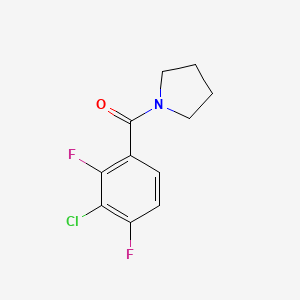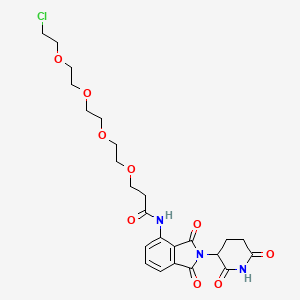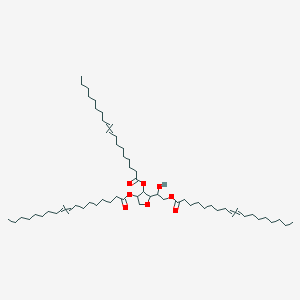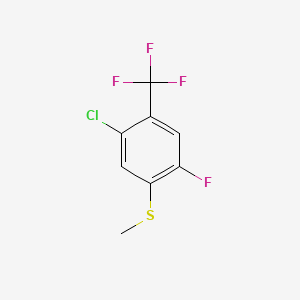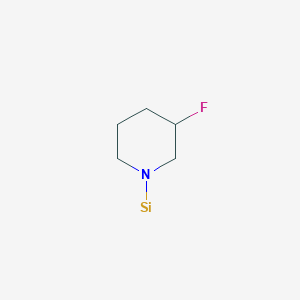
(3-Fluoropiperidin-1-yl)-lambda(1)-silanylidyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Fluoropiperidin-1-yl)-lambda(1)-silanylidyne is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorinated piperidine ring attached to a silicon atom, which imparts distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoropiperidin-1-yl)-lambda(1)-silanylidyne typically involves the reaction of 3-fluoropiperidine with a silicon-containing reagent under controlled conditions. One common method involves the use of dichloromethane as a solvent and diethylaminosulfur trifluoride (DAST) as a fluorinating agent . The reaction is carried out at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Fluoropiperidin-1-yl)-lambda(1)-silanylidyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of de-fluorinated piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(3-Fluoropiperidin-1-yl)-lambda(1)-silanylidyne has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of (3-Fluoropiperidin-1-yl)-lambda(1)-silanylidyne involves its interaction with specific molecular targets. The fluorinated piperidine ring can interact with enzymes and receptors, modulating their activity. The silicon atom may also play a role in stabilizing the compound and enhancing its binding affinity to target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoropiperidine: Shares the fluorinated piperidine ring but lacks the silicon atom.
Silanylidyne Derivatives: Compounds with silicon atoms but different organic groups attached.
Uniqueness
(3-Fluoropiperidin-1-yl)-lambda(1)-silanylidyne is unique due to the combination of a fluorinated piperidine ring and a silicon atom. This combination imparts distinct chemical properties, such as increased stability and unique reactivity, making it valuable in various research applications .
Eigenschaften
Molekularformel |
C5H9FNSi |
|---|---|
Molekulargewicht |
130.22 g/mol |
InChI |
InChI=1S/C5H9FNSi/c6-5-2-1-3-7(8)4-5/h5H,1-4H2 |
InChI-Schlüssel |
YEHLELSVOHEFHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)[Si])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


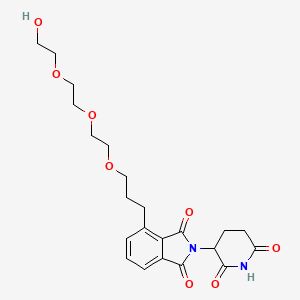
![benzyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]carbamate](/img/structure/B14771881.png)
